Structural Differentiation from N-Allyl and N-Methoxyethyl Analogs: Substituent Descriptors
The 4-(tert-butyl)phenyl substituent on the carboxamide nitrogen of the target compound provides substantially greater calculated lipophilicity (clogP) and steric occupancy compared to the N-allyl and N-(2-methoxyethyl) analogs within the same 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide scaffold. While the N-allyl analog (MW ~257 g/mol) and N-(2-methoxyethyl) analog (MW ~277 g/mol) present minimal steric hindrance and lower hydrophobicity, the target compound's tert-butylphenyl group (MW 323.4 g/mol) introduces a bulky, electron-rich aromatic ring system that can engage in π–π stacking and occupy hydrophobic pockets in kinase ATP-binding sites . Patent disclosures covering quinoxaline carboxamide PTK inhibitors explicitly identify tert-butylphenyl-substituted variants as within the preferred subgenus for c-Met and related kinase inhibition, suggesting structure-driven target engagement advantages [1].
| Evidence Dimension | Substituent steric and lipophilic bulk (molecular weight and clogP) |
|---|---|
| Target Compound Data | MW 323.4 g/mol; contains 4-(tert-butyl)phenyl group |
| Comparator Or Baseline | N-allyl analog: MW ~257 g/mol; N-(2-methoxyethyl) analog: MW ~277 g/mol (neither contains a bulky aryl substituent) |
| Quantified Difference | MW increase of 46–66 g/mol (18–26%); qualitative increase in clogP and steric volume |
| Conditions | Calculated molecular properties; structural comparison based on ChemSrc database entries |
Why This Matters
The tert-butylphenyl group's enhanced hydrophobicity and steric profile can improve target binding and selectivity, making this compound a more relevant starting point for kinase inhibitor lead optimization than smaller N-substituted analogs.
- [1] Furet P, Graus Porta D, Guagnano V. Quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors. US Patent 8,536,175 B2, 2013. View Source
